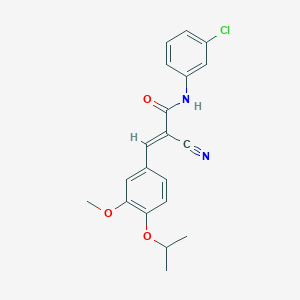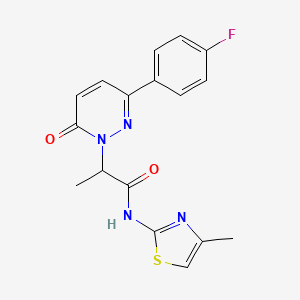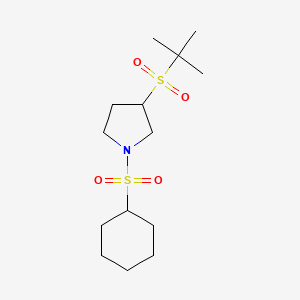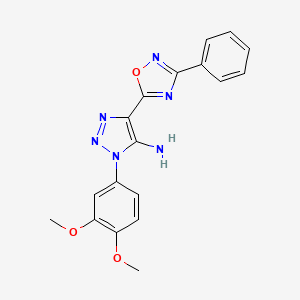![molecular formula C16H17ClN4O3 B2890327 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 2034503-73-4](/img/structure/B2890327.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide is a synthetic compound with a multi-functional molecular structure. This compound integrates the properties of several distinct functional groups, rendering it versatile in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The initial step often involves the formation of the benzooxazepinone core through cyclization reactions. Subsequent steps involve chlorination, introduction of the ethyl side chain, and finally, the incorporation of the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods: : On an industrial scale, this compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization. Key parameters like temperature, pressure, solvent choice, and reaction time are carefully controlled to maximize efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide undergoes various chemical reactions including oxidation, reduction, and substitution.
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of new functional groups.
Reduction: : Reduction reactions involve reagents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: : Nucleophilic substitution reactions can be carried out using halogenated compounds and strong nucleophiles.
Common Reagents and Conditions: : Typical reagents include strong acids, bases, and oxidizing/reducing agents. Reactions are generally conducted under controlled temperature and pressure to ensure the desired transformation.
Major Products: : Depending on the type of reaction, major products can include alcohols, ketones, and halogenated derivatives, which may further undergo additional reactions to yield more complex structures.
Scientific Research Applications
This compound finds applications in multiple research fields:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules, it serves as an intermediate in medicinal chemistry research.
Biology: : It is studied for its potential biological activity, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: : Investigated as a candidate for drug development, especially in the treatment of chronic diseases.
Industry: : Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide involves interaction with specific molecular targets and pathways:
Molecular Targets: : The compound binds to enzymes and receptors, altering their activity and modulating biochemical pathways.
Pathways Involved: : It affects signaling pathways related to inflammation, cell growth, and apoptosis. These interactions can lead to therapeutic effects in various disease models.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-imidazol-1-yl)acetamide
These compounds share similar core structures but differ in the heterocyclic rings attached, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c17-13-2-3-14-12(8-13)9-20(16(23)11-24-14)7-5-18-15(22)10-21-6-1-4-19-21/h1-4,6,8H,5,7,9-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIADZDJSDQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2890245.png)



![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2890252.png)


![Methyl 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2890259.png)
![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B2890263.png)

![2-(cyclopentylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2890265.png)

![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)
